molecular formula C18H25N3OS B4322846 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide

Cat. No.: B4322846
M. Wt: 331.5 g/mol
InChI Key: FUTHUBSOPFTGSD-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure with an imidazole ring substituted with isobutyl and methyl groups, and an acetamide moiety linked to a phenylethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Thioether Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioether linkage. This step often requires the use of a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating its nucleophilic attack on the imidazole ring.

    Acetamide Formation: The final step involves the acylation of the thioether-imidazole intermediate with an acyl chloride or anhydride to form the acetamide moiety. This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the generated hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The imidazole ring can be reduced to an imidazoline derivative using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA

    Reduction: LiAlH₄

    Substitution: Nitrating agents (e.g., HNO₃), halogenating agents (e.g., Br₂)

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Imidazoline derivatives

    Substitution: Nitro or halogenated phenylethyl derivatives

Scientific Research Applications

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole core.

    Omeprazole: An antiulcer drug containing an imidazole ring.

    Metronidazole: An antimicrobial agent with an imidazole moiety.

Uniqueness

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide is unique due to its specific substitution pattern on the imidazole ring and the presence of both thioether and acetamide functionalities. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-12(2)10-16-14(4)20-18(21-16)23-11-17(22)19-13(3)15-8-6-5-7-9-15/h5-9,12-13H,10-11H2,1-4H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTHUBSOPFTGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC(C)C2=CC=CC=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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